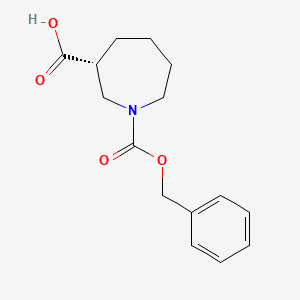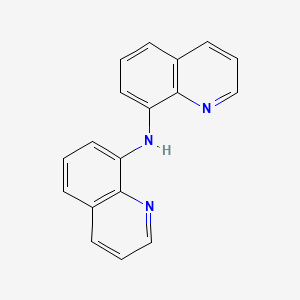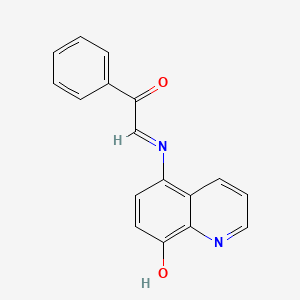![molecular formula C15H15ClO3 B11846854 2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione CAS No. 89131-29-3](/img/structure/B11846854.png)
2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone and pentan-3-ol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The mixture is heated under reflux conditions to facilitate the substitution reaction.
Product Isolation: After the reaction is complete, the product is isolated through filtration and recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The naphthoquinone core can undergo redox reactions, leading to the formation of hydroquinone derivatives.
Addition Reactions: The double bonds in the naphthoquinone ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Derivatives with different substituents replacing the chlorine atom.
Redox Products: Hydroquinone derivatives and other reduced forms of the naphthoquinone core.
Applications De Recherche Scientifique
2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-[(isopentylamino)]naphthalene-1,4-dione: A similar compound with an isopentylamino group instead of a pentan-3-yloxy group.
2-Chloro-3-[(2-methoxyethyl)amino]naphthalene-1,4-dione: Another derivative with a different substituent on the naphthoquinone core.
Uniqueness
2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the pentan-3-yloxy group may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and increasing its efficacy in certain applications.
Propriétés
Numéro CAS |
89131-29-3 |
|---|---|
Formule moléculaire |
C15H15ClO3 |
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
2-chloro-3-pentan-3-yloxynaphthalene-1,4-dione |
InChI |
InChI=1S/C15H15ClO3/c1-3-9(4-2)19-15-12(16)13(17)10-7-5-6-8-11(10)14(15)18/h5-9H,3-4H2,1-2H3 |
Clé InChI |
DUDIOYWXAWQOQP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11846777.png)
![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)




![2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11846814.png)
![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)




